molecular formula C24H27NO2 B3642009 N-2-adamantyl-3-(benzyloxy)benzamide

N-2-adamantyl-3-(benzyloxy)benzamide

Cat. No.: B3642009
M. Wt: 361.5 g/mol
InChI Key: VZHLNEVHVNLTNU-UHFFFAOYSA-N
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Description

N-2-Adamantyl-3-(benzyloxy)benzamide is a synthetic benzamide derivative characterized by the presence of a rigid adamantyl group at the N-position and a benzyloxy substituent at the 3-position of the benzamide core.

Properties

IUPAC Name

N-(2-adamantyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c26-24(25-23-20-10-17-9-18(12-20)13-21(23)11-17)19-7-4-8-22(14-19)27-15-16-5-2-1-3-6-16/h1-8,14,17-18,20-21,23H,9-13,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHLNEVHVNLTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key benzamide derivatives with structural or functional similarities to N-2-adamantyl-3-(benzyloxy)benzamide, based on evidence provided:

Compound Name Key Substituents Molecular Formula Biological Activity/Application Synthetic Method
4-Acetamido-3-(benzyloxy)-N-(tetrahydro-2H-pyran-4-yl)benzamide 3-Benzyloxy, 4-acetamido, tetrahydro-2H-pyran-4-yl C₂₁H₂₄N₂O₄ Bromodomain inhibitor (selective for BET family); in vivo efficacy in cancer models Multi-step synthesis involving amide coupling and functional group transformations
3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide 3-Benzyloxy, 5-chloro, piperidin-1-ylmethylphenyl C₂₆H₂₆ClN₂O₂ Mitochondrial permeability transition pore (mPTP) inhibition; enhances calcium retention capacity Reacting 3-methylbenzoyl chloride with amino alcohols, followed by functionalization
4-Cyano-N-[2-(2,5-dimethylbenzyloxy)-4-nitrophenyl]benzamide 4-Cyano, 2-(2,5-dimethylbenzyloxy), 4-nitro C₂₄H₁₉N₃O₄ Antiproliferative agent; evaluated against cancer cell lines Room-temperature acylation of amines with benzoyl chlorides
2-Butoxy-3-methoxy-N-[2-(pentylideneamino)ethyl]benzamide 2-Butoxy, 3-methoxy, pentylideneaminoethyl C₁₉H₃₀N₂O₃ Physicochemical properties studied (e.g., lipophilicity); potential CNS drug candidate Condensation of benzamide intermediates with aldehydes
YM-09151-2 (cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide) 5-Chloro, 2-methoxy, 4-methylamino, pyrrolidinyl C₂₂H₂₆ClN₃O₂ Neuroleptic activity; 408x more potent than metoclopramide in apomorphine-induced stereotypy models Multi-step synthesis involving cyclization and acylation

Structural and Functional Insights

  • Adamantyl vs. Cyclic Amine Substituents : The adamantyl group in the target compound contrasts with tetrahydro-2H-pyran-4-yl or piperidinylmethylphenyl substituents in analogs. Adamantane’s rigidity may enhance binding to hydrophobic enzyme pockets compared to flexible cyclic amines, as seen in bromodomain inhibitors .
  • Benzyloxy Positioning : The 3-benzyloxy group is a common feature in compounds targeting BACE-1 (β-secretase) and mPTP . For example, in BACE-1 inhibitors, this group occupies the S2' pocket, forming hydrogen bonds with Arg235 .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Adamantane’s resistance to cytochrome P450 oxidation may reduce hepatic clearance compared to compounds like YM-09151-2, which contains a metabolically labile pyrrolidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-2-adamantyl-3-(benzyloxy)benzamide
Reactant of Route 2
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N-2-adamantyl-3-(benzyloxy)benzamide

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